molecular formula C10H13NOS B14547854 3-Pyridinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2-dihydro-2-thioxo- CAS No. 61856-53-9

3-Pyridinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2-dihydro-2-thioxo-

Cat. No.: B14547854
CAS No.: 61856-53-9
M. Wt: 195.28 g/mol
InChI Key: YZAXOLQUWHLBLJ-UHFFFAOYSA-N
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Description

3-Pyridinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2-dihydro-2-thioxo- is a chemical compound with a unique structure that includes a pyridine ring, a carboxaldehyde group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2-dihydro-2-thioxo- typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of tert-butylamine and carbon disulfide, followed by oxidation to introduce the carboxaldehyde group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2-dihydro-2-thioxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2-dihydro-2-thioxo- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2-dihydro-2-thioxo- involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxaldehyde, 5-(1,1-dimethylethyl)-
  • 3-Pyridinecarboxaldehyde, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
  • 3-Pyridinecarboxaldehyde, 6-(1,1-dimethylethyl)-

Uniqueness

3-Pyridinecarboxaldehyde, 1-(1,1-dimethylethyl)-1,2-dihydro-2-thioxo- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61856-53-9

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-tert-butyl-2-sulfanylidenepyridine-3-carbaldehyde

InChI

InChI=1S/C10H13NOS/c1-10(2,3)11-6-4-5-8(7-12)9(11)13/h4-7H,1-3H3

InChI Key

YZAXOLQUWHLBLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC=C(C1=S)C=O

Origin of Product

United States

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